Licofuranocoumarin

Description

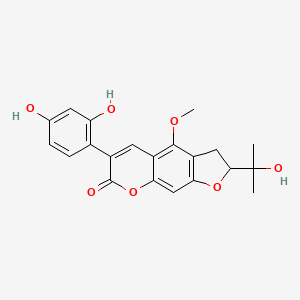

Structure

3D Structure

Properties

CAS No. |

329319-07-5 |

|---|---|

Molecular Formula |

C21H20O7 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

6-(2,4-dihydroxyphenyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C21H20O7/c1-21(2,25)18-8-14-16(27-18)9-17-13(19(14)26-3)7-12(20(24)28-17)11-5-4-10(22)6-15(11)23/h4-7,9,18,22-23,25H,8H2,1-3H3 |

InChI Key |

GAUFLNQQCSXBPK-UHFFFAOYSA-N |

SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)O |

Appearance |

Solid powder |

melting_point |

242°C |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Licofuranocoumarin; |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Licofuranocoumarin

Plant Sources and Distribution

The investigation into the natural occurrence of Licofuranocoumarin has predominantly centered on plants from the Glycyrrhiza genus, commonly known as licorice.

Glycyrrhiza glabra as a Primary Source for this compound Research

Glycyrrhiza glabra, or licorice, is a well-documented source of a diverse array of phytochemicals, including numerous flavonoids, triterpenoids, and coumarins. globalresearchonline.netnih.govnih.gov Within this complex chemical profile, this compound has been identified as one of the coumarin (B35378) derivatives present in the plant. researchgate.net The roots and rhizomes of G. glabra are the primary parts of the plant harvested for the isolation of these compounds. nih.govcaldic.com The presence of this compound, alongside other related compounds like glycocoumarin and licopyranocoumarin, makes G. glabra a key species for phytochemical research into this specific class of molecules. researchgate.net

Glycyrrhiza uralensis and Other Glycyrrhiza Species as Sources for this compound Investigation

Alongside G. glabra, other species within the genus, such as Glycyrrhiza uralensis (Chinese licorice), are also significant sources of coumarins and other phenolic compounds. nih.govresearchgate.net While research has identified a wide range of constituents in G. uralensis, including glycyrol (B26511) (a benzofuran (B130515) coumarin), the specific investigation into this compound within this species is part of a broader effort to characterize the full phytochemical landscape of the Glycyrrhiza genus. nih.govresearchgate.net Studies on various licorice species, including G. inflata, have led to the isolation of different coumarins, such as inflacoumarin A, highlighting the genus as a rich source for this class of compounds. researchgate.netnih.gov

Identification in Broader Plant Metabolomic Profiling Studies

Modern analytical techniques have enabled comprehensive metabolomic profiling of plants, which can identify a vast number of compounds simultaneously. nih.gov In studies analyzing the metabolic differences among various Glycyrrhiza species, hundreds of metabolites, including a large number of flavonoids and other phenolics, have been cataloged. nih.govresearchgate.net It is within these broad-based profiling studies that compounds like this compound can be identified, often revealing their presence in species or plant parts not previously analyzed in detail. This approach provides a more holistic view of a plant's chemical composition and can guide more targeted isolation efforts in the future. nih.gov

Isolation and Purification Strategies in Phytochemical Research

The isolation of a specific compound like this compound from a complex plant matrix requires a multi-step process involving initial extraction to enrich for the desired class of compounds, followed by chromatographic techniques to achieve high purity.

Extraction Techniques for Furanocoumarin Enrichment

The initial step in isolating furanocoumarins from plant material is typically a solid-liquid extraction (SLE). mdpi.commdpi.com This process uses organic solvents to draw out secondary metabolites from the dried and powdered plant material. The choice of solvent and method is critical for maximizing the yield of the target compounds.

A variety of techniques are employed, ranging from traditional to modern, more efficient methods. These include:

Maceration and Soxhlet Extraction: Conventional methods that involve soaking the plant material in a solvent or using a continuous extraction apparatus. mdpi.comnih.gov

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls and enhance solvent penetration. mdpi.comresearchgate.net

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process. mdpi.comresearchgate.net

Accelerated Solvent Extraction (ASE): A highly efficient method that uses elevated temperatures and pressures to speed up the extraction. mdpi.comresearchgate.net

Research has shown that for furanocoumarins, polar solvents like methanol (B129727) and ethanol, as well as less polar solvents such as hexane (B92381) and chloroform, are effective. mdpi.commdpi.com Studies comparing different methods found that ASE with methanol at high temperatures (100-130°C) can produce the highest yield of furanocoumarins. mdpi.comresearchgate.net

Table 1: Overview of Furanocoumarin Extraction Techniques

| Extraction Technique | Common Solvents | Key Advantages |

|---|---|---|

| Maceration | Methanol, Ethanol, Hexane | Simple, low-cost setup. |

| Soxhlet Extraction | Methanol, Chloroform | Continuous and exhaustive extraction. nih.gov |

| Ultrasound-Assisted (UAE) | Methanol, Ethanol | Increased efficiency, reduced extraction time. researchgate.net |

| Microwave-Assisted (MAE) | Hexane, Acetone, Methanol | Rapid, reduced solvent consumption. mdpi.com |

| Accelerated Solvent (ASE) | Methanol | High efficiency and yield, very fast. mdpi.comresearchgate.net |

| Supercritical Fluid (SFE) | Supercritical CO₂ | "Green" alternative, highly selective. nih.gov |

Chromatographic Fractionation Approaches for this compound Isolation

Once a crude extract enriched with furanocoumarins is obtained, the next step is to separate the individual compounds. This is achieved through various chromatographic techniques that separate molecules based on their physical and chemical properties, such as polarity and size.

The primary methods used for the purification of coumarins include:

Column Chromatography (CC): A fundamental technique where the crude extract is passed through a column packed with a stationary phase (like silica (B1680970) gel). Different compounds travel through the column at different rates, allowing them to be collected in separate fractions. researchgate.net

Solid-Phase Extraction (SPE): Often used as a cleanup step to purify the extract and selectively isolate target compounds before more advanced analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC): A highly efficient method used for both analysis and preparative-scale purification, providing excellent resolution to separate closely related compounds. mdpi.comnih.gov It is considered one of the most suitable techniques for this purpose. nih.gov

Counter-Current Chromatography (CCC): A form of liquid-liquid chromatography that avoids the use of a solid stationary phase, which can be advantageous for separating certain compounds. nih.govmdpi.com This technique has been successfully applied to isolate coumarins from Glycyrrhiza species. nih.gov

The final, purified fractions are analyzed using spectroscopic methods (like NMR and MS) to confirm the structure and identity of the isolated this compound. nih.gov

Table 2: Chromatographic Methods for Coumarin Isolation

| Chromatographic Method | Principle of Separation | Primary Use in Isolation |

|---|---|---|

| Column Chromatography | Adsorption (Polarity) | Initial fractionation and purification of crude extract. researchgate.net |

| Solid-Phase Extraction (SPE) | Adsorption (Polarity) | Sample cleanup and selective isolation. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Adsorption, Partition | High-resolution analysis and final purification. nih.gov |

| Counter-Current Chromatography (CCC) | Liquid-Liquid Partition | Preparative scale separation without a solid support. nih.govmdpi.com |

| Thin-Layer Chromatography (TLC) | Adsorption (Polarity) | Monitoring fractions and assessing purity. researchgate.net |

Bioassay-Guided Fractionation for Activity-Linked Isolation

Bioassay-guided fractionation is a pivotal methodology in natural product chemistry that facilitates the targeted isolation of bioactive compounds from complex mixtures, such as plant extracts. This approach systematically partitions the extract into fractions, and each fraction is evaluated for a specific biological activity. The most active fractions are then subjected to further separation and purification until a pure, active compound is isolated.

In the context of Glycyrrhiza species, from which this compound is derived, bioassay-guided fractionation has been successfully employed to isolate various compounds with specific biological activities. For instance, a study on the roots of Glycyrrhiza uralensis utilized this method to identify compounds with alpha-glucosidase inhibitory activity. The ethyl acetate (B1210297) extract of the roots demonstrated this inhibitory effect, and through a process of bioassay-guided fractionation, the active prenylflavonoid, glycyrrhisoflavone, was isolated and its structure elucidated. nih.gov This example, while not directly involving this compound, illustrates the principle of activity-linked isolation from a licorice species. The process typically involves an initial crude extract being tested for a desired biological effect. The active extract is then separated into simpler fractions using chromatographic techniques. Each fraction is subsequently tested, and the most potent fraction is selected for further separation until a pure, biologically active compound is obtained.

Co-occurrence with Related Phytochemicals in Glycyrrhiza Extracts

This compound is a constituent of the complex phytochemical matrix of Glycyrrhiza species, notably Glycyrrhiza uralensis. researchgate.net As such, it co-occurs with a diverse array of other secondary metabolites. The isolation of this compound from licorice involves its separation from these related compounds, which belong to various chemical classes.

Extracts of Glycyrrhiza are rich in triterpene saponins (B1172615) and flavonoids, which are the main bioactive constituents. nih.gov Over 400 compounds have been isolated from this genus, with more than 300 of them being flavonoids. nih.govnih.gov These include flavanones, chalcones, isoflavans, isoflavenes, flavones, and isoflavones. nih.gov

Specific compounds that have been isolated alongside this compound from the underground parts of Glycyrrhiza uralensis include isotrifoliol (B1232367) and glisoflavanone. researchgate.net Other coumarins and related compounds found in Glycyrrhiza species include glycocoumarin, licopyranocoumarin, glycyrol, and glycyrin. nih.govresearchgate.netthieme-connect.com The intricate mixture of these phytochemicals necessitates sophisticated chromatographic techniques for the successful isolation of individual compounds like this compound.

Below is an interactive data table detailing some of the phytochemicals that co-occur with this compound in Glycyrrhiza extracts.

| Compound Name | Chemical Class |

| Glycyrrhizin | Triterpene Saponin |

| Liquiritin | Flavanone |

| Isoliquiritin | Chalcone |

| Glabridin (B1671572) | Isoflavan |

| Licochalcone A | Chalcone |

| Glycycoumarin (B191358) | Coumarin |

| Glycyrol | Coumarin |

| Glycyrin | Coumarin |

| Isotrifoliol | - |

| Glisoflavanone | Isoflavanone |

| Licopyranocoumarin | Coumarin |

| Formononetin | Isoflavone |

| Hispaglabridin A | Isoflavan |

| Glabrene | Isoflavene |

Biosynthesis and Metabolic Pathways of Licofuranocoumarin

Proposed Biosynthetic Pathways of Furanocoumarins and Related Compounds

Furanocoumarins are generally biosynthesized in plants partly through the phenylpropanoid pathway and the mevalonate (B85504) pathway. wikipedia.org The phenylpropanoid pathway provides the precursor molecule umbelliferone (B1683723) (7-hydroxycoumarin). wikipedia.orgmdpi.comrsc.orgacs.org Umbelliferone is synthesized from L-phenylalanine via the shikimate pathway. mdpi.com The furan (B31954) ring is then fused to the coumarin (B35378) structure. wikipedia.orgmdpi.comrsc.org This fusion typically involves the coupling of dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate pathway, with umbelliferone. wikipedia.org

Furanocoumarins can be broadly classified into linear and angular types, depending on how the furan ring is attached to the coumarin core. wikipedia.org Psoralen (B192213) is a parent compound of linear furanocoumarins, while angelicin (B190584) is a parent compound of angular furanocoumarins. wikipedia.org The biosynthesis of both linear and angular furanocoumarins proceeds via the prenylation of umbelliferone, either at the 6-position for linear psoralens or at the 8-position for angular angelicins. mdpi.com

While licofuranocoumarin is classified as an isoflavonoid (B1168493) nih.gov, which typically have a different structural backbone than coumarins and furanocoumarins, its presence in Glycyrrhiza species alongside coumarins and furanocoumarins suggests potential branching or related pathways. Some studies mention this compound in the context of coumarin derivatives found in licorice. ijbpas.comnih.govresearchgate.netscirp.org Further research is needed to fully elucidate the specific biosynthetic route leading to this compound, particularly how its isoflavonoid-like structure is formed and integrated with potential furanocoumarin biosynthetic logic.

Enzymatic Steps and Precursor Utilization in this compound Biosynthesis

The general furanocoumarin biosynthetic pathway involves several key enzymatic steps. Following the formation of umbelliferone from p-coumaric acid, prenyltransferases (PTs) catalyze the prenylation of umbelliferone with DMAPP. acs.orguminho.pt For linear furanocoumarins, a 6-prenyltransferase adds the DMAPP group at the C-6 position of umbelliferone, yielding demethylsuberosin (B190953) (DMS). acs.orgresearchgate.net For angular furanocoumarins, an 8-prenyltransferase adds the DMAPP group at the C-8 position, forming osthenol. acs.orgresearchgate.net

Subsequent steps involve cyclization and further modifications, often catalyzed by cytochrome P450 enzymes (P450s) and other enzymes like marmesin (B225713) synthase (MS) and psoralen synthase (PS). acs.orguminho.ptresearchgate.netbiorxiv.orgcirad.frbiorxiv.orgresearchgate.net For example, DMS is converted to the linear furanocoumarin intermediate marmesin, catalyzed by marmesin synthase, and then to psoralen by psoralen synthase. acs.orguminho.ptresearchgate.net These enzymes belong to the cytochrome P450 family. acs.org

Specific enzymatic steps involved directly in the formation of this compound are not explicitly detailed in the search results. However, given its presence in Glycyrrhiza species known to produce coumarins and related compounds, it is likely that enzymes from the phenylpropanoid and possibly isoflavonoid pathways, along with prenyltransferases and cytochrome P450s, are involved in its biosynthesis. ijbpas.comresearchgate.netbiorxiv.orgbiorxiv.orgctdbase.org The unique structural features of this compound, such as the dihydroxyphenyl substitution and the hydroxylated prenyl group, suggest the involvement of specific hydroxylases and potentially enzymes that catalyze aryl migration or rearrangement steps, characteristic of isoflavonoid biosynthesis.

Genetic Determinants and Pathway Engineering for Enhanced Production in Research Systems

The biosynthesis of specialized metabolites in plants is controlled by the expression of genes encoding the relevant enzymes. mdpi.com Identifying the genetic determinants for furanocoumarin biosynthesis has been a focus of research, particularly for pathway engineering efforts aimed at producing these compounds in heterologous hosts like Escherichia coli or Saccharomyces cerevisiae. acs.orguminho.ptmdpi.com

Studies on furanocoumarin biosynthesis in plants like parsnip (Pastinaca sativa) and fig tree (Ficus carica) have led to the identification of genes encoding key enzymes such as prenyltransferases (e.g., PsPT1, PsPT2) and cytochrome P450s (e.g., CYP76F112, CYP71AJ subfamily members). acs.orgresearchgate.netcirad.frbiorxiv.orgresearchgate.net These genes represent crucial genetic determinants for furanocoumarin production.

Efforts to engineer furanocoumarin biosynthetic pathways in microorganisms have faced challenges, particularly with the expression and activity of membrane-bound plant enzymes like prenyltransferases and cytochrome P450s in bacterial systems. acs.orguminho.ptmdpi.com For instance, while the biosynthesis of the precursor umbelliferone has been successfully established in E. coli, completing the pathway to furanocoumarins like psoralen and marmesin has proven difficult due to the low solubility and activity of downstream enzymes in this host. uminho.ptmdpi.com Strategies to improve heterologous production include screening for more active enzymes from different sources, optimizing gene expression, and enhancing the supply of precursors like DMAPP. acs.orguminho.ptmdpi.com

While specific genetic determinants for this compound biosynthesis have not been highlighted in the provided search results, it is reasonable to assume that a dedicated set of genes encoding enzymes catalyzing the unique steps in its formation exists in Glycyrrhiza species. Research into the transcriptome and genome of these plants, coupled with metabolomic analysis, would be essential to identify these genes and explore the potential for engineering its production.

Metabolic Studies of this compound in Experimental Biological Systems

Metabolic studies investigate how a compound is transformed within a biological system. This involves identifying metabolites formed and the enzymes responsible for these transformations. Metabolic studies of this compound in experimental biological systems can provide insights into its fate and potential bioactivity.

In Vitro Metabolic Transformation Studies

In vitro metabolic transformation studies typically utilize enzyme preparations such as liver microsomes, cytosol, or isolated hepatocytes to simulate metabolic processes occurring in the body. nih.govevotec.comwuxiapptec.com These systems contain a range of metabolic enzymes, including cytochrome P450s, which are involved in phase I metabolism (e.g., oxidation, reduction, hydrolysis), and conjugating enzymes, which are involved in phase II metabolism (e.g., glucuronidation, sulfation). nih.govevotec.com

While specific in vitro metabolic transformation studies focused solely on this compound were not detailed in the search results, studies on other coumarins and flavonoids from Glycyrrhiza species have been conducted. researchgate.net These studies often employ techniques like HPLC-MS/MS to identify metabolites. researchgate.net Given that this compound is found in Glycyrrhiza and is related to coumarins and isoflavonoids, it is plausible that it undergoes similar metabolic transformations, including phase I hydroxylations and phase II conjugations, when incubated with liver enzyme preparations. Studies on the in vitro metabolism of other specialized metabolites have shown species differences in metabolic profiles and the involvement of specific cytochrome P450 isoforms. nih.gov

In Vivo Metabolic Profiling in Animal Models

In vivo metabolic profiling in animal models involves administering the compound to animals and analyzing biological samples (e.g., plasma, urine, feces, tissues) over time to identify and quantify the parent compound and its metabolites. semanticscholar.org Animal models are widely used in metabolic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of compounds. semanticscholar.orgwuxibiology.comjax.orgminervaimaging.commdpi.com

While direct studies on the in vivo metabolic profiling of this compound in animal models were not prominently featured in the search results, this compound has been mentioned in the context of compounds found in traditional herbal formulas studied using network pharmacology approaches that can involve in vivo studies to validate predicted pathways and targets. nih.govpeerj.com Studies on other bioactive compounds from Glycyrrhiza species have been conducted in animal models to investigate their metabolic fate and pharmacological effects. researchgate.netresearchgate.net These studies often involve analyzing biological samples using techniques like LC-MS to identify metabolites and understand their pharmacokinetic profiles. The in vivo metabolism of a compound can be influenced by factors such as the route of administration, species, and individual metabolic variations.

Detailed in vivo metabolic profiling of this compound would be necessary to fully understand its metabolic fate, the major metabolic pathways involved, and the potential formation of active or inactive metabolites in a living system.

Preclinical Biological Activities and Mechanistic Investigations of Licofuranocoumarin

Anticancer and Antitumor Research

Studies on various furanocoumarins and natural products have indicated potential anticancer and antitumor properties through diverse mechanisms. This research area investigates the ability of compounds to inhibit the growth and survival of cancer cells.

Inhibition of Cancer Cell Proliferation in In Vitro Cell Line Models

In vitro studies using various cancer cell lines are a standard approach to evaluate the antiproliferative effects of compounds. Research on furanocoumarins, such as imperatorin (B1671801), isoimperatorin, bergapten, and xanthotoxin, has shown that these compounds can inhibit the proliferation of different cancer cell lines, including glioma and leukemia cells. [first search 1, 3]. The extent of this inhibition can depend on the specific furanocoumarin and the cancer cell line tested. [first search 1, 3]. While Licofuranocoumarin is a furanocoumarin, specific data detailing its direct effects on inhibiting cancer cell proliferation across various in vitro cell line models were not extensively found in the provided search results.

Induction of Apoptosis and Cell Cycle Modulation in Neoplastic Cells

Inducing programmed cell death (apoptosis) and modulating the cell cycle are critical mechanisms by which potential anticancer agents exert their effects. Studies on furanocoumarins have demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, imperatorin has been shown to induce apoptosis in glioblastoma cells, accompanied by increased caspase-3 activity. [first search 1, 3]. Other furanocoumarins have been reported to inhibit the cell cycle in the G1 phase in leukemia cell lines. [first search 3]. While these mechanisms are relevant to the study of furanocoumarins, specific research detailing the induction of apoptosis and cell cycle modulation solely by this compound in neoplastic cells was not prominently featured in the provided search results.

Molecular Targets and Signaling Pathways in Antitumor Mechanisms (e.g., Akt-mTOR, NF-κB, PPAR-γ, Growth Factor Receptors)

Investigating the molecular targets and signaling pathways modulated by a compound is crucial for understanding its antitumor mechanisms. Pathways such as Akt-mTOR, NF-κB, and PPAR-γ are frequently implicated in cancer development and progression and are often targets for therapeutic intervention. [first search 3, 4, 6, 8, 10, 13, 14, 16, 19, 20, 22, 26, 34, second search 6, 7, 13, 14, 16]. Research on various natural compounds, including some furanocoumarins and other plant-derived molecules, has explored their interactions with these pathways, demonstrating effects such as the inhibition of PI3K/Akt signaling and modulation of NF-κB activity. [first search 6, 8, 10, 20, 22, 26, 34]. While these pathways are relevant to the study of anticancer agents, specific details regarding the direct molecular targets and signaling pathways modulated solely by this compound in the context of antitumor mechanisms were not extensively detailed in the provided search results.

In Vivo Antitumor Efficacy in Murine Xenograft Models

Preclinical evaluation of the antitumor efficacy of a compound often involves in vivo studies using murine xenograft models, where human cancer cells are implanted into immunodeficient mice. [first search 2, 7, 9, 11, 12, 25, 35, second search 5, 9, 12, 15, 20]. These models provide insights into the compound's effects on tumor growth and progression in a living system. While such studies are standard for evaluating potential cancer therapies, specific data on the in vivo antitumor efficacy of this compound in murine xenograft models were not found in the provided search results.

Antiviral Activity Research

Natural compounds have also been investigated for their potential antiviral properties, including broad-spectrum activity against various viruses.

Broad-Spectrum Antiviral Potential in In Vitro Systems

In vitro studies are used to assess the antiviral activity of compounds against different viruses. Research on Glycyrrhiza glabra, the plant from which this compound is isolated, has indicated broad-spectrum antiviral activity for some of its constituents, such as glycyrrhizin. [first search 5]. Various other natural and synthetic compounds have demonstrated broad-spectrum antiviral potential against a range of viruses in in vitro systems. [first search 2, 8, 10, 12, 13, 15, 21, second search 1, 2, 4, 10, 11]. While this compound is present in Glycyrrhiza glabra, specific detailed findings on the broad-spectrum antiviral potential solely of this compound in in vitro systems were not extensively provided in the search results.

Inhibition of Viral Replication and Entry Mechanisms at the Cellular Level

Research indicates that this compound may possess antiviral activity, potentially by interfering with viral replication and entry into host cells. Antiviral compounds can inhibit viral replication by targeting various stages of the viral life cycle, including entry, replication, assembly, and release. creative-diagnostics.comcaltech.edu Inhibition of viral entry can occur by blocking the interaction of viral surface proteins with host cell receptors or by interfering with membrane fusion. frontiersin.orgmdpi.comnih.gov While general mechanisms of viral inhibition are understood, specific detailed research findings on how this compound directly inhibits viral replication or entry at the cellular level were not extensively detailed in the provided search results. However, some compounds are known to inhibit viral replication via modulation of host pathways, such as IL-1 and IL-6. semanticscholar.org The cytopathic effect (CPE) inhibition assay is a common method to evaluate the ability of test articles to inhibit CPE, which are changes in host cell morphology caused by viral infection. creative-diagnostics.com Compounds that inhibit CPE can act on any part of the viral infection cycle. creative-diagnostics.com

Modulation of Host Immune Responses in Viral Infection Models

The host immune response plays a critical role in combating viral infections. frontiersin.orgmdpi.com In some cases, an aberrant host immune response can contribute to the severity of the disease. frontiersin.orgnih.gov Modulating the host immune response is considered an alternative strategy to combat viral pathogenesis. frontiersin.orgnih.gov This can involve influencing the production of cytokines and chemokines, which are inflammatory mediators. frontiersin.org While the provided information mentions that some compounds can modulate the host immune response in viral infections semanticscholar.org, specific details on how this compound modulates host immune responses in viral infection models were not clearly delineated in the search results. Modulation of the immune response can involve influencing innate and adaptive immune components, including the activation of cytokines like interleukins and tumor necrosis factor alpha. mdpi.com

Anti-inflammatory Research

This compound has been investigated for its anti-inflammatory properties through various in vitro studies.

Modulation of Pro-inflammatory Mediators in In Vitro Models

Inflammation involves the production of various pro-inflammatory mediators. frontiersin.orgmdpi.comarchivesofmedicalscience.com Modulating the levels of these mediators is a key strategy in anti-inflammatory research. In vitro models, such as stimulated macrophage cell lines, are commonly used to assess the effects of compounds on pro-inflammatory mediator production. mdpi.commdpi.com Pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 are significant contributors to inflammatory responses. frontiersin.orgmdpi.commdpi.comfrontiersin.org While the search results indicate that this compound is found in licorice, which has anti-inflammatory properties nih.govaboutscience.euijbpas.comresearchgate.net, and that modulation of pro-inflammatory mediators is a target in anti-inflammatory research archivesofmedicalscience.commdpi.com, specific detailed findings on how this compound directly modulates individual pro-inflammatory mediators in in vitro models were not explicitly provided for this compound itself, but rather for compounds found in licorice extract or other coumarins/flavonoids. For example, some coumarins have shown the ability to inhibit the production of IL-6 and TNF-α in LPS-stimulated macrophages. nih.gov

Inhibition of Key Inflammatory Enzymes (e.g., PTGS2/COX, Phospholipase A2, Xanthine (B1682287) Oxidase, Monoamine Oxidase)

Inflammatory processes involve the activity of various enzymes. Inhibiting these enzymes is a common approach in developing anti-inflammatory agents. Key inflammatory enzymes include cyclooxygenase (COX), particularly PTGS2/COX-2, phospholipase A2, xanthine oxidase, and monoamine oxidase. nih.govyok.gov.trfrontiersin.orgctdbase.orgmdpi.commednexus.orggenome.jpnih.gov COX enzymes are involved in the synthesis of prostaglandins (B1171923), which are important inflammatory mediators. nih.govaboutscience.eumdpi.commdpi.com Phospholipase A2 plays a role in the release of arachidonic acid, a precursor to prostaglandins and leukotrienes. yok.gov.trnih.govnih.gov Xanthine oxidase is involved in the production of reactive oxygen species, which contribute to inflammation. Monoamine oxidase is also linked to inflammatory processes. genome.jp While licorice extract has been shown to inhibit cyclooxygenase activity and synthesis of prostaglandins nih.govaboutscience.eu, and licorice phenolics have shown inhibitory effects on xanthine oxidase yok.gov.tr, specific data on the direct inhibitory effects of this compound on these individual enzymes were not found in the provided search results.

Impact on Inflammatory Signaling Pathways (e.g., NF-κB, TNF signaling pathway, JAK-STAT3)

Inflammatory responses are regulated by complex signaling pathways within cells. Targeting these pathways can modulate the inflammatory cascade. Key inflammatory signaling pathways include Nuclear Factor-kappa B (NF-κB), TNF signaling pathway, and JAK-STAT3. yok.gov.trcreative-diagnostics.comfrontiersin.orgmdpi.comfrontiersin.orgctdbase.orgmdpi.commednexus.orgfrontiersin.orgnih.gov NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation. nih.govaboutscience.eufrontiersin.orgmdpi.comnih.gov The TNF signaling pathway is activated by the binding of TNF-α to its receptors and plays a crucial role in initiating inflammatory responses. frontiersin.orgfrontiersin.orgmdpi.com The JAK-STAT pathway is involved in the signaling of various cytokines and plays a role in immune and inflammatory responses. frontiersin.orgmdpi.commednexus.orgfrontiersin.orgnih.gov While licorice extract has been shown to prevent the phosphorylation of proteins involved in intracellular signaling of macrophages, such as NF-κB nih.govaboutscience.eu, and NF-κB and JAK-STAT3 pathways are known to be interconnected and crucial regulators of neuroinflammation mdpi.comnih.gov, specific detailed findings on the direct impact of this compound on these individual signaling pathways were not explicitly present in the provided search results. Network pharmacology studies on other compounds have identified the TNF signaling pathway and JAK-STAT pathway as relevant in the context of inflammation and viral infections. frontiersin.orgmdpi.com

In Vivo Anti-inflammatory Efficacy in Animal Models

Preclinical evaluation of anti-inflammatory activity often utilizes in vivo animal models to assess the potential of new substances. These models aim to mimic or induce the biochemical mediators of inflammation to monitor the response to test compounds. Common methods involve inducing inflammation using phlogistic agents such as carrageenan, brewer's yeast, dextran, egg albumin, kaolin, aerosil, croton oil, or cotton wool, and then measuring the reduction in inflammatory characteristics. ijpras.comscielo.br Animal models can evaluate both acute and chronic inflammation. ijpras.com For instance, the croton oil-induced acute ear edema model involves topical application of croton oil to induce edema. jppres.com Another approach involves inducing inflammation in the peritoneal cavity using carrageenan, leading to an influx of polymorphonuclear cells in the exudate. scielo.br The assessment of anti-inflammatory activity in these models often involves measuring parameters such as edema volume or the reduction in dye concentration in collected exudates, which indicates reduced permeability. ijpras.com While the provided search results discuss in vivo anti-inflammatory models in general and mention some plant-derived compounds being evaluated, specific detailed findings regarding this compound's performance in these animal models were not found within the provided snippets.

Antioxidant Research

Antioxidants are crucial in counteracting oxidative damage caused by free radicals and reactive oxygen species (ROS), which are implicated in numerous pathological conditions. frontiersin.org Research into the antioxidant properties of compounds like this compound involves evaluating their ability to scavenge free radicals and inhibit enzymes involved in oxidative stress and lipid peroxidation.

Free Radical Scavenging Capabilities in Chemical and Biological Assays

The free radical scavenging capacity of compounds is commonly assessed using various chemical assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method, where antioxidants react with the stable DPPH radical, causing a decrease in its characteristic absorbance. frontiersin.orgmdpi.comnih.gov Another method is the ABTS radical cation decolorization assay. nih.gov Biological oxidants such as nitric oxide radical (NO•) and hydroxyl radical (OH•) are also used in in vitro scavenging capacity evaluations. mdpi.com The scavenging activity is often expressed as the IC50 value, representing the concentration of the antioxidant that causes 50% inhibition of the radical. mdpi.com While the search results discuss these assays and the antioxidant activity of various plant extracts and compounds, specific data on this compound's performance in these assays was not available in the provided snippets. Studies on other compounds, such as taxifolin (B1681242) (a component of silymarin), have shown potent free radical scavenging activity in DPPH and hydroxyl radical antioxidant capacity (HORAC) assays. mdpi.com

Inhibition of Oxidative Stress Enzymes and Lipid Peroxidation

Oxidative stress can lead to lipid peroxidation, a process where free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs), leading to the formation of lipid peroxyl radicals and hydroperoxides. nih.govfrontiersin.org This can damage cell membranes and alter cell integrity. nih.gov Enzymes like glutathione (B108866) peroxidases (GPx) play a key role in the reduction of hydroperoxides, inhibiting peroxidative damage. nih.govfrontiersin.org Inhibition of lipid peroxidation is an important aspect of antioxidant activity. While the search results discuss lipid peroxidation and the role of enzymes like GPx in mitigating it, specific data on this compound's ability to inhibit oxidative stress enzymes or lipid peroxidation was not found in the provided snippets. However, studies on lignans, a class of compounds that share some structural features with coumarins, have shown low IC50 values in the inhibition of lipid peroxidation in vitro, which has been linked to the role of benzylic hydrogen atoms. nih.gov

Mechanisms of Antioxidant Action Involving Benzyllic Hydrogens and Resonance Stability

The mechanism of radical scavenging by antioxidants can involve the donation of a hydrogen atom, a process characterized by bond dissociation enthalpy (BDE). nih.gov Lower BDE values of X-H bonds (where X can be carbon or oxygen) indicate a higher ability to donate a hydrogen atom and thus greater antioxidant potency. nih.gov In some compounds, particularly lignans, benzylic hydrogen atoms have been found to play an important role in antioxidant properties. nih.govnih.gov These benzylic hydrogens are the most likely to be abstracted to form stable radicals, contributing to the radical scavenging activity. nih.gov The stability of the resulting radical due to resonance also influences the antioxidant capacity. While the provided search results discuss the role of benzylic hydrogens and resonance stability in the antioxidant mechanisms of lignans, specific details applying this mechanism directly to this compound were not available. However, the principles of hydrogen atom transfer and the importance of stable radical formation are general concepts in antioxidant chemistry. nih.gov

Antimicrobial Research

The increase in antibiotic resistance has driven interest in identifying new antibacterial compounds. nih.gov Coumarin (B35378) derivatives have been reported to possess antibacterial properties and the potential to enhance the activity of conventional antibiotics. nih.gov

Activity against Bacterial Strains in In Vitro Culture

In vitro assays, such as the broth microdilution method, are commonly used to evaluate the antimicrobial activity of compounds against various bacterial strains. nih.govfrontiersin.org These assays determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits visible bacterial growth. nih.gov Studies on coumarin derivatives have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov Some coumarin derivatives have demonstrated significant antibacterial activity, while others have shown the ability to modulate the activity of existing antibiotics. nih.gov While the search results discuss the in vitro antibacterial activity of coumarin derivatives and plant extracts against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus epidermidis nih.govnih.gov, specific data detailing this compound's activity against particular bacterial strains in in vitro culture was not found in the provided snippets.

Fungal and Yeast Inhibitory Properties

Studies have indicated that licorice extracts and some of their constituents, including coumarin derivatives, possess antifungal and antimicrobial activities. lipidmaps.orgnih.govsigmaaldrich.comctdbase.org While this compound is present in these extracts, the provided search results broadly mention the antifungal activity of Glycyrrhiza glabra extracts and compounds like glabridin (B1671572) against yeast and filamentous fungi. lipidmaps.org Another source notes the antimicrobial and antifungal properties of Glycyrrhiza glabra. ctdbase.org Licorice constituents, including coumarins, have shown antimicrobial effects. nih.gov

Mechanisms of Action against Microorganisms

The mechanisms by which licorice compounds exert their antimicrobial effects are being investigated. While specific mechanisms for this compound are not extensively detailed in the provided snippets, research on other coumarins and licorice constituents offers potential insights.

One proposed mechanism for coumarins against bacteria, particularly Staphylococcus aureus, involves the inhibition of efflux pumps, such as the NorA efflux pump. wikipedia.orgoutbreak.info Efflux pumps are transporter proteins that expel antimicrobial agents from bacterial cells, contributing to antibiotic resistance. outbreak.infonih.govfishersci.ca Studies have shown that certain coumarins can interact with and inhibit these pumps, potentially restoring or enhancing the efficacy of antibiotics. wikipedia.orgoutbreak.infofishersci.ca This inhibition can occur through direct interaction with the pump protein or by interfering with the membrane's interaction with the coumarins. wikipedia.org

Other general mechanisms of antibacterial drugs include interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, inhibition of metabolic pathways, and inhibition of membrane function. uni.ludovepress.comuni.lufishersci.it Antibiotics targeting cell wall synthesis, such as beta-lactams and glycopeptides, inhibit peptidoglycan synthesis, which is essential for bacterial cell wall integrity. uni.luuni.lufishersci.itfrontiersin.org However, direct evidence linking this compound specifically to cell wall biosynthesis interference or enzyme inhibition within microorganisms is not clearly established in the provided search results.

Biofilm Formation Inhibition Studies

Biofilm formation is a key factor in microbial persistence and resistance. While the provided information highlights the antimicrobial activities of licorice constituents, specific studies on this compound's effect on biofilm formation are limited in the search results. One study mentions that licochalcone A, another compound from licorice, can inhibit biofilm formation in C. albicans. metabolomicsworkbench.org Research on other coumarins has also explored their ability to inhibit the formation of biofilms by interfering with quorum-sensing signaling systems. sigmaaldrich.com Further research is needed to determine the specific effects of this compound on microbial biofilm formation.

Other Investigated Biological Activities and Their Molecular Underpinnings

Beyond its effects on microorganisms, this compound and other licorice constituents have been investigated for a range of other biological activities.

Immunosuppressive Effects: Regulation of Lymphocyte Activity and Cytokine Production (e.g., IL-2)

Licorice compounds, including coumarins and flavonoids, have demonstrated immunosuppressive properties. sigmaaldrich.comfishersci.canih.gov These effects can involve the regulation of lymphocyte activity and the production of cytokines. uni.lueasychem.org Interleukin-2 (IL-2) is a cytokine that plays a crucial role in regulating immune responses, including the proliferation and differentiation of T cells and the modulation of lymphocyte activities. citeab.comthermofisher.comthegoodscentscompany.comwikidata.org While this compound is listed as a compound with potential interaction with targets related to lymphocyte activation easychem.org, detailed mechanisms of how this compound specifically regulates lymphocyte activity or influences IL-2 production are not explicitly provided in the search results. Glycyrol (B26511), another licorice compound, has shown immunosuppressive activity by inhibiting calcineurin activity. nih.gov

Hepatoprotective Mechanisms: Activation of Nrf2 Pathway

Licorice and its constituents have been reported to exhibit hepatoprotective activities. guidetopharmacology.orgnih.govsigmaaldrich.com One of the key molecular pathways involved in protecting the liver from oxidative stress and injury is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.govbidd.groupmdpi.comeasychem.org Nrf2 regulates the expression of antioxidant and detoxifying enzymes. nih.govbidd.groupeasychem.org Activation of the Nrf2 pathway is considered a potential therapeutic strategy for various liver diseases. mdpi.comeasychem.org While hepatoprotective effects are attributed to licorice compounds, including glycycoumarin (B191358) and glycyrol sigmaaldrich.com, the direct role of this compound in activating the Nrf2 pathway is not specifically detailed in the provided information, although other compounds like Isoliquiritigenin have been shown to modulate this pathway. fishersci.ca

Antithrombotic Activity: Enzyme Interaction and Thrombin Inhibition

Antithrombotic activity has been reported for licorice compounds, including coumarins. guidetopharmacology.orgsigmaaldrich.comuni.luctdbase.org This activity involves interfering with the processes that lead to blood clot formation. Thrombin is a key enzyme in the coagulation cascade, and its inhibition can prevent thrombosis. uni.lu Licorice constituents have been investigated for their ability to inhibit human thrombin. uni.lu While this compound is mentioned in the context of antithrombotic phenolic compounds from Glycyrrhiza uralensis ctdbase.org and its potential antithrombotic activity is noted guidetopharmacology.org, the specific details regarding this compound's direct interaction with and inhibition of thrombin or other enzymes involved in the coagulation process are not clearly described in the provided search results. Other licorice compounds like isotrifoliol (B1232367) have also shown antithrombotic effects. sigmaaldrich.comctdbase.org Glycyrrhizin has been identified as a plant-based inhibitor of thrombin, prolonging thrombin and fibrinogen clotting time.

Peroxisome Proliferator-Activated Receptor (PPAR)-gamma Ligand-Binding Activity

Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily gsconlinepress.commdpi.com. It plays a crucial role in regulating the expression of genes involved in glucose and lipid metabolism, adipocyte differentiation, and insulin (B600854) sensitivity gsconlinepress.commdpi.comnih.gov. PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as PPAR-responsive elements (PPREs) in the promoter regions of target genes, modulating their transcription frontiersin.orgplos.orgmdpi.com. Ligand binding to the PPAR-γ:RXR heterodimer activates the complex, initiating gene transcription frontiersin.org. Alternatively, PPAR-γ can recruit transcriptional corepressor proteins to silence gene expression frontiersin.org.

Studies have investigated the potential of various phytochemicals, including compounds like this compound, to interact with PPAR-γ gsconlinepress.comresearchgate.net. These investigations often utilize techniques such as molecular docking studies to predict the binding affinity of compounds to the PPAR-γ ligand-binding domain gsconlinepress.com. The ligand-binding domain (LBD) is a critical region within PPAR-γ responsible for binding to ligands, which induces a conformational change in the receptor nih.govmdpi.com. This conformational change facilitates the dissociation of corepressor complexes and the recruitment of coactivators, ultimately influencing gene transcription nih.govmdpi.com.

While the provided search results mention this compound in the context of phytochemicals and their analysis researchgate.net, and discuss PPAR-gamma ligand binding activity in general terms, including mechanisms and studies on other compounds gsconlinepress.comfrontiersin.orgplos.orgmdpi.combiorxiv.orgrcsb.orgplos.org, specific detailed research findings or data tables explicitly demonstrating this compound's direct binding affinity or activity on PPAR-gamma were not prominently found within the search results, beyond its identification as a compound found in plants that may contain PPAR-gamma ligands researchgate.netresearchgate.net. Research on PPAR-gamma ligand binding often involves analyzing binding kinetics and conformational changes induced by ligands biorxiv.org.

Structure Activity Relationship Sar Studies of Licofuranocoumarin

Elucidation of Key Structural Features for Biological Activity

Licofuranocoumarin possesses a complex structure combining a coumarin (B35378) core with a dihydrofuran ring and a substituted phenyl group. nih.govuni.lu The coumarin nucleus (2H-1-benzopyran-2-one) is a fundamental scaffold known for diverse biological activities. ijpsr.comjbino.com The presence of the dihydrofuran ring fused to the coumarin system distinguishes it as a furanocoumarin derivative. The substituted phenyl group attached at the 3-position of the coumarin core, specifically a 2,4-dihydroxyphenyl group, and the 2-(2-hydroxypropan-2-yl) substituent on the dihydrofuran ring are also significant structural elements. nih.govuni.lu

Based on SAR studies of other coumarin and furanocoumarin derivatives, certain structural features are often implicated in biological activity:

The coumarin scaffold itself is essential for activity in many cases. ijpsr.comnih.gov Studies on 3-phenylcoumarin (B1362560) derivatives have shown that the 3-phenylcoumarin skeleton is important for certain activities, such as NF-κB inhibition. nih.gov

The furan (B31954) ring in furanocoumarins can also play a role in activity, often influencing interactions with biological targets.

Side chains attached to the core structure can be crucial. In related 3-phenylcoumarin derivatives, different side chains have been shown to impact activity. nih.gov The 2-(2-hydroxypropan-2-yl) group on the dihydrofuran ring of this compound represents such a side chain that may contribute to its specific interactions. nih.govuni.lu

While direct experimental data detailing how modifications to each specific part of this compound's structure affect its activity are limited in the provided results, the general principles of coumarin and furanocoumarin SAR suggest that the integrity of the coumarin-dihydrofuran system, the positions and types of hydroxyl and methoxy (B1213986) groups, and the nature of the side chain are all likely to be key determinants of its biological properties.

Comparative Analysis of this compound with Other Furanocoumarins and Coumarin Derivatives

This compound is found alongside other coumarin compounds in licorice, including glycycoumarin (B191358), isoglycycoumarin, licoarylcoumarin, and licopyranocoumarin. nih.govresearchgate.nettmrjournals.com Comparing the structures and activities of these related compounds can provide indirect insights into the SAR of this compound.

Comparison with other 3-arylcoumarins: this compound, licoarylcoumarin, licopyranocoumarin, and glycycoumarin are all 3-arylcoumarin derivatives found in licorice. nih.govresearchgate.nettmrjournals.com Differences in their furan ring variations (dihydrofuran in this compound and licopyranocoumarin), and the substitution patterns on the aryl group and the coumarin core contribute to their distinct activities. For instance, comparative studies on the NF-κB inhibitory activities of 3-phenylcoumarin derivatives, including licoarylcoumarin, licopyranocoumarin, and this compound, suggested that the 3-phenylcoumarin skeleton is important, and variations in side chains can influence activity. nih.gov

Comparison with other furanocoumarins: While this compound is a dihydrofuranocoumarin, comparisons with linear and angular furanocoumarins (which have an unsaturated furan ring) can highlight the impact of the saturation and position of the furan ring on activity. Studies on diverse coumarin derivatives, including furanocoumarins like oxypeucedanin (B192039) and pimpinellin, have shown varying antiseizure activities, suggesting that the specific furanocoumarin structure influences its biological effects. nih.gov

Comparison with simpler coumarin derivatives: Comparing this compound to simpler coumarins or coumarin derivatives lacking the fused dihydrofuran ring or the complex phenyl substitution can help isolate the contribution of these structural elements to its activity. The wide range of activities exhibited by various coumarin derivatives with different substitution patterns underscores the importance of specific functional groups and their positions for particular biological effects, such as anti-inflammatory or cannabinoid receptor activity. ijpsr.comjbino.comnih.govnih.gov

Interactive Table 1: Structural Features of Selected Licorice Coumarins

| Compound | Core Structure | Furan Ring Type | Aryl Group Substitution | Other Key Features |

| This compound | Coumarin + Dihydrofuran | Dihydrofuran | 2,4-dihydroxyphenyl | 2-(2-hydroxypropan-2-yl) on furan |

| Licoarylcoumarin | Coumarin | Absent | Substituted phenyl | |

| Licopyranocoumarin | Coumarin + Dihydropyran | Dihydropyran | Substituted phenyl | |

| Glycycoumarin | Coumarin | Absent | Substituted phenyl |

Detailed research findings comparing the specific potency and mechanisms of action of this compound directly against a broad panel of other furanocoumarins and coumarin derivatives for various activities are not extensively detailed in the provided snippets. However, the existing literature on the diverse activities of coumarins from licorice and other sources indicates that even subtle structural differences can lead to significant variations in biological effects. ijpsr.comjbino.comnih.govresearchgate.netnih.gov

Synthetic Strategies and Analog Development of Licofuranocoumarin and Its Derivatives

De Novo Synthesis Approaches for Furanocoumarin Skeletons

De novo synthesis of furanocoumarin skeletons typically involves the construction of the furan (B31954) ring and the pyrone ring (coumarin) around a central benzene (B151609) core, or the construction of a furan ring onto a pre-formed coumarin (B35378) structure, or the formation of the pyrone ring on a benzofuran (B130515). mdpi.comcore.ac.uk The biosynthesis of furanocoumarins in plants provides a natural blueprint, starting from phenylalanine and proceeding through the phenylpropanoid pathway to form umbelliferone (B1683723) (7-hydroxycoumarin), a key precursor. nih.govnih.gov Subsequent prenylation of umbelliferone by cytochrome P450 enzymes leads to the formation of the furan ring. nih.gov

Chemical synthesis methods for furanocoumarins have been extensively reviewed. researchgate.netcore.ac.ukresearchgate.netmdpi.com One approach involves starting from iodoumbelliferone derivatives to synthesize both linear and angular furanocoumarins. capes.gov.br Another method utilizes the Fries rearrangement of 7-acyloxycoumarins, which can be followed by intramolecular cyclization to form condensed dihydrofuranones, important intermediates for angular furanocoumarins. mdpi.com Base-catalyzed condensation of acetylhydroxyheteroarenes with α-halocarbonyl compounds is also a preparative method for constructing the furan ring in condensed heteroarenes, applicable to both psoralen (B192213) and angelicin (B190584) derivatives. mdpi.com

Strategies for the Synthesis of Licofuranocoumarin Analogues

Specific strategies for synthesizing this compound analogues would likely involve modifications of the core furanocoumarin structure, particularly the substituents at positions 2, 4, and 6, and the furan ring. Given that this compound is a minor compound found in licorice, its synthesis or the synthesis of its analogues might involve adapting general furanocoumarin synthesis methods. hodoodo.com This could include introducing the 2-(2-hydroxypropan-2-yl) group, the 4-methoxy group, and the 6-(2,4-dihydroxyphenyl) group through targeted synthetic steps. The dihydrofuran ring in this compound suggests a reduction step or synthesis from a precursor with a saturated furan ring.

Research on furanocoumarin derivatives often focuses on creating analogues with altered biological activities. researchgate.net This involves chemical modifications to the basic psoralen or angelicin scaffold.

Chemo-enzymatic and Biocatalytic Synthesis Methods

Chemo-enzymatic and biocatalytic methods offer alternative and potentially more sustainable routes for synthesizing furanocoumarins and their derivatives. acs.orgresearchgate.netresearchgate.netresearchgate.net These methods leverage the specificity and efficiency of enzymes to catalyze specific reactions.

The biosynthesis of furanocoumarins in plants involves a series of enzymatic steps. nih.govnih.govresearchgate.net Enzymes like phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), marmesin (B225713) synthase (a cytochrome P450 enzyme), and psoralen synthase (another cytochrome P450 enzyme) are involved in the natural pathway. nih.govnih.govresearchgate.netmurdoch.edu.aupeerj.com

Microbial synthesis, particularly in engineered organisms like Escherichia coli, has been explored for producing furanocoumarin intermediates such as marmesin. acs.orgresearchgate.net While the biosynthesis of simple coumarins in E. coli has been successfully demonstrated, the synthesis of more complex furanocoumarins remains challenging due to difficulties in expressing and obtaining active plant enzymes like prenyltransferases and cytochrome P450s in microbial hosts. acs.orgresearchgate.netresearchgate.net However, screening for robust enzymes from different plant sources, such as 6-prenyltransferase PpPT1 and marmesin synthase PpDCΔ₂₋₂₉ from Peucedanum praeruptorum, has shown promise for improving microbial production of intermediates like marmesin. acs.org

Biotransformation using fungi has also been investigated for preparing furanocoumarin analogs. researchgate.net Fungi like Glomerella cingulata and Aspergillus flavus can metabolize furanocoumarins like imperatorin (B1671801) and isoimperatorin, yielding hydroxylated and dealkylated products, as well as ring-opened derivatives. researchgate.net These biotransformation reactions can lead to novel furanocoumarin structures. researchgate.net Chemo-enzymatic approaches have also been used in the asymmetric synthesis of compounds like marmin, a dihydrofuranocoumarin. researchgate.net

Derivatization for Enhanced Biological Activity or Selectivity in Research

Derivatization of furanocoumarins is a common strategy to modify their properties, including enhancing biological activity or selectivity for specific targets in research settings. core.ac.ukresearchgate.net This involves introducing or modifying functional groups on the furanocoumarin scaffold.

Studies on furanocoumarins have shown that structural modifications can significantly impact their biological effects. For example, the presence of methoxyl groups at specific positions can be important for activity. nih.gov Derivatization can lead to compounds with altered solubility, metabolic stability, and affinity for biological targets.

Research findings indicate that biotransformation, a form of in situ derivatization, can yield furanocoumarin derivatives with enhanced biological activities. researchgate.net For instance, biotransformation products of imperatorin by Aspergillus flavus showed anti-osteoporosis activities, with specific metabolites demonstrating improved cell growth in MC3T3-E1 cells. researchgate.net This highlights the potential of enzymatic modification to generate analogues with desirable properties.

Derivatization techniques are also employed in analytical chemistry to improve the detection and analysis of small molecules, including those in biological samples. chromatographyonline.commdpi.com For example, derivatization of fatty acids with reagents like primary amines can enhance their ionization efficiency for LC-MS analysis. mdpi.com While these methods are primarily for analytical purposes, they demonstrate the chemical strategies available for modifying molecules.

In the context of furanocoumarins, derivatization can be used to explore structure-activity relationships and develop probes or ligands for studying their interactions with biological systems. For instance, modifications might be made to improve their potency as inhibitors of enzymes like cytochrome P450s, which are known targets of certain furanocoumarins. nih.govmdpi.com

Data on specific derivatization strategies applied directly to this compound for enhanced activity or selectivity in research are limited in the provided search results. However, the general principles of furanocoumarin derivatization and the findings from biotransformation studies on related compounds suggest that similar approaches could be applicable to this compound.

Advanced Analytical and Computational Methodologies in Licofuranocoumarin Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

The definitive identification and structural elucidation of Licofuranocoumarin, like other complex natural products, rely on a combination of spectroscopic techniques. jchps.comtaylorandfrancis.comyoutube.com Each method provides unique pieces of information that, when combined, create a complete structural picture. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule. jchps.com 1D NMR techniques like ¹H NMR provide information about the number and environment of protons, while ¹³C NMR reveals the types of carbon atoms present. youtube.com 2D NMR experiments (e.g., COSY, HSQC, HMBC) are then used to establish connectivity between atoms, piecing together the molecule's structure. nih.gov For this compound, specific chemical shifts in the NMR spectrum confirm the presence of the furanocoumarin core, the dihydroxyphenyl substituent, and the isoprenyl-derived side chain. Public databases like PubChem contain reference ¹³C NMR spectral data for this compound. nih.gov

Mass Spectrometry (MS) : This technique provides the molecular weight and formula of a compound by measuring its mass-to-charge ratio (m/z). jchps.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, which is a critical step in identifying an unknown compound. nih.gov Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments offer clues about the molecule's substructures, corroborating data from NMR. jchps.comnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. youtube.comyoutube.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. youtube.com In this compound, IR spectra would show characteristic peaks for hydroxyl (-OH) groups, ether (C-O-C) linkages, aromatic rings (C=C), and the carbonyl (C=O) group of the coumarin (B35378) lactone ring. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : This method provides information about the electronic structure and conjugation within a molecule. youtube.com Furanocoumarins exhibit characteristic UV absorption maxima due to their extended conjugated system, which helps in their initial detection and classification. youtube.comnih.gov

Table 1: Spectroscopic Techniques in this compound Analysis

| Technique | Information Provided | Application to this compound |

|---|---|---|

| NMR Spectroscopy | Carbon-hydrogen framework, atom connectivity, stereochemistry. | Elucidation of the complete molecular structure and confirmation of substituent positions. |

| Mass Spectrometry | Molecular weight, molecular formula, structural fragments. | Confirmation of elemental composition and substructural components. |

| IR Spectroscopy | Presence of specific functional groups. | Identification of hydroxyl, carbonyl, ether, and aromatic functionalities. |

| UV-Vis Spectroscopy | Electronic conjugation. | Detection of the characteristic furanocoumarin chromophore. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of coumarins, including this compound, from complex matrices such as plant extracts. researchgate.netnih.gov Its high resolution and sensitivity make it ideal for analyzing intricate mixtures. researchgate.net

The method typically involves a stationary phase, often a C18 column, which separates compounds based on their hydrophobicity. nih.gov A mobile phase, usually a mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic or acetic acid) and an organic solvent (like acetonitrile or methanol), is passed through the column. nih.govnih.govchromatographyonline.com By gradually changing the solvent composition (gradient elution), compounds with different polarities can be effectively separated. chromatographyonline.com

Detection is commonly achieved using a UV detector, as the conjugated system of coumarins absorbs UV light. nih.gov For enhanced sensitivity and selectivity, fluorescence detectors can be used for fluorescent coumarins. nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides the highest level of specificity, allowing for both quantification and structural confirmation in a single analysis. taylorandfrancis.comnih.govresearchgate.net The method can be validated to determine its linearity, limit of detection (LOD), and limit of quantification (LOQ), ensuring accurate and reliable results. nih.govresearchgate.net

Table 2: Typical HPLC Parameters for Furanocoumarin Analysis

| Parameter | Common Selection | Purpose |

|---|---|---|

| Stationary Phase | Reversed-phase C18 | Separates compounds based on polarity. |

| Mobile Phase | Acetonitrile/Methanol (B129727) and Water (often with acid) | Elutes compounds from the column. |

| Elution Mode | Gradient | Improves separation of complex mixtures. |

| Detector | UV/Vis, Fluorescence, Mass Spectrometry (MS) | Detects and quantifies the separated compounds. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation. |

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the behavior of this compound at the molecular level, bridging the gap between its chemical structure and its biological activity. These in silico approaches can predict interactions, elucidate mechanisms, and guide further experimental research.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein). researchgate.netbiointerfaceresearch.com This method is instrumental in identifying potential protein targets and understanding the structural basis of ligand-receptor interactions. nih.gov

In one study, the binding affinity of several coumarin derivatives, including this compound, was assessed against the HER-2 protein, a receptor tyrosine kinase implicated in cancer. researchgate.net The results indicated that this compound had one of the lowest binding affinities for HER-2 among the compounds tested, suggesting it may be a potential inhibitor. researchgate.net Such studies use scoring functions to estimate the strength of the interaction, often expressed as binding energy (kcal/mol), where a more negative value suggests a stronger interaction. semanticscholar.org

Table 3: Example Molecular Docking Results for Coumarins against HER-2

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Murrayacoumarin C | Lowest |

| Licocoumarin A | Lowest |

| This compound | Lowest |

| Mutisifurocoumarin | Lowest |

Note: The source indicates these compounds had the lowest binding affinity among 50 derivatives tested, implying strong potential interaction.

Network pharmacology is an approach that integrates systems biology and computational analysis to understand the effects of compounds on a systemic level. nih.gov It moves beyond the "one-drug, one-target" paradigm to explore the complex interactions between multiple components of a drug and multiple targets within the body's biological networks. nih.govnih.gov

The typical workflow involves:

Identifying active compounds within a source, such as Licorice.

Predicting potential protein targets for these compounds using various databases.

Constructing compound-target-disease networks to visualize the relationships.

Performing pathway and functional enrichment analysis (e.g., GO and KEGG analysis) to identify the biological processes and signaling pathways that are significantly affected. rjraap.com

QM/MM simulations are advanced computational methods that combine the high accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). frontiersin.orgchemrxiv.org In this hybrid approach, a small, chemically active region of a system (e.g., the ligand and the key amino acid residues in an enzyme's active site) is treated with QM, which can accurately model electronic rearrangements like bond breaking and formation. chemrxiv.orgchemrxiv.org The rest of the system (the bulk of the protein and surrounding solvent) is treated with less computationally expensive MM methods. frontiersin.org

While specific QM/MM studies on this compound are not widely documented, this technique is ideally suited for:

Investigating the detailed mechanism of enzyme inhibition, including the transition states of the reaction. chemrxiv.org

Refining the results of molecular docking by providing a more accurate description of the interaction energies.

Simulating spectroscopic properties of the molecule within a biological environment to understand how the protein influences its behavior. nih.govnih.gov

This approach allows for an exhaustive sampling of the configurational space, providing a dynamic and highly detailed picture of molecular interactions. frontiersin.orgnih.gov

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds. jocpr.comnih.gov

A QSAR study on licorice flavonoids to investigate their anti-melanoma properties successfully constructed 2D and 3D-QSAR models. nih.gov These models were able to predict the inhibitory activity (logIC₅₀) of the compounds based on their structural features. nih.gov The models are built using a "training set" of molecules with known activities and then validated using a "test set" to ensure their predictive power. researchgate.net This approach is valuable for optimizing lead compounds by suggesting structural modifications that could enhance their desired biological effects. jocpr.com

Omics Technologies for Comprehensive Biological Impact Assessment (e.g., Metabolomics, Proteomics in Research Models)

In the intricate field of natural product research, "omics" technologies have become indispensable for elucidating the complex biological interactions of compounds like this compound. Metabolomics and proteomics, in particular, offer a holistic view of the molecular changes within a biological system upon exposure to a specific compound. While direct and extensive omics studies on this compound are still emerging, the application of these methodologies to related furanocoumarins and compounds from the Glycyrrhiza species provides a robust framework for understanding its potential biological impact.

Metabolomics: Charting the Metabolic Footprint

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This powerful tool provides a real-time snapshot of the physiology of a cell or tissue. In the context of this compound research, metabolomics can identify and quantify the endogenous and exogenous metabolites, offering insights into the pathways affected by the compound.

Research on other coumarin derivatives has successfully utilized metabolomics to map their biotransformation. A study employing ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) based metabolomics identified numerous metabolites of scoparone, a simple coumarin. The major metabolic pathways discovered included demethylation, hydroxylation, hydration, and conjugation with cysteine, glucuronide, and sulfate. nih.gov Similarly, the metabolism of scopoletin and esculetin was found to involve hydroxylation, glucuronidation, and sulfation. nih.gov

Metabolomic profiling of different Glycyrrhiza species, the plant genus from which licorice and its associated coumarins are derived, has revealed a vast and diverse chemical landscape. One comprehensive analysis identified a total of 2,716 metabolites, including 527 different flavonoids and 251 terpenoids. nih.gov Such studies demonstrate the capability of metabolomics to differentiate between closely related species based on their chemical profiles and to identify a wide array of bioactive compounds that may act in concert with this compound. nih.gov

| Metabolite Class | Number of Compounds Identified in Glycyrrhiza Species | Key Metabolic Pathways Investigated for Coumarins |

|---|---|---|

| Flavonoids | 527 | Demethylation |

| Terpenoids | 251 | Hydroxylation |

| Isoflavones | 86 | Hydration |

| Flavanones | 61 | Cysteine Conjugation |

| Chalcones | 37 | Glucuronide Conjugation |

| Flavones | 145 | Sulfate Conjugation |

Proteomics: Unveiling Protein-Level Responses

Proteomics focuses on the large-scale study of proteins, their structures, and their functions. By examining the entire set of proteins produced by an organism or system (the proteome), researchers can gain insights into cellular processes and how they are altered by compounds like this compound.

Proteomic analyses of Glycyrrhiza uralensis under environmental stress have provided valuable information on the molecular mechanisms underlying the biosynthesis of its bioactive constituents. In one study, salt stress was found to significantly increase the accumulation of flavonoids and glycyrrhizin. nih.gov Proteomic analysis identified several key enzymes that were upregulated in response to the stress, including phenylalanine ammonia-lyases, chalcone synthases, and various cytochrome P450 enzymes. nih.govfigshare.com These findings highlight how proteomics can pinpoint the specific proteins and pathways involved in the production of secondary metabolites. nih.govfigshare.com

The expression patterns of these structural proteins were found to be logically consistent with the changes observed in the profiles of bioactive constituents, suggesting a direct link between protein expression and metabolite accumulation. nih.gov

| Differentially Expressed Protein/Enzyme | Associated Biosynthetic Pathway | Observed Change Under Stress |

|---|---|---|

| Phenylalanine Ammonia-lyases (PALs) | Flavonoid Biosynthesis | Upregulated |

| Cinnamate (B1238496) 4-hydroxylases (C4Hs) | Flavonoid Biosynthesis | Upregulated |

| 4-coumarate: CoA ligases (4CLs) | Flavonoid Biosynthesis | Upregulated |

| Chalcone Synthases (CHSs) | Flavonoid Biosynthesis | Upregulated |

| Chalcone-flavanone Isomerase (CFI) | Flavonoid Biosynthesis | Upregulated |

| Flavonol Synthase (FLS) | Flavonoid Biosynthesis | Upregulated |

| bAS, CYP88D6, CYP72A154 | Glycyrrhizin Biosynthesis | Upregulated |

By applying these advanced analytical and computational methodologies to this compound, researchers can expect to gain a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific molecular targets and mechanisms of action. The integration of metabolomic and proteomic data will be crucial in constructing a complete picture of the biological impact of this complex natural product.

Future Research Directions and Preclinical Therapeutic Potential

Identification of Novel Molecular Targets for Therapeutic Intervention

Identifying the specific molecular targets of licofuranocoumarin is a critical area for future research. While the broad pharmacological activities of licorice compounds, including anti-inflammatory, antioxidant, and antimicrobial effects, are recognized, the precise mechanisms of action for individual constituents like this compound require further elucidation aboutscience.eunih.gov. Research utilizing techniques such as molecular docking and network pharmacology can help predict and identify potential protein targets that this compound may interact with peerj.comresearchgate.netrsc.org. For instance, studies have explored the potential interactions of various licorice compounds with targets relevant to inflammatory and immune responses, such as PTGS2 (Prostaglandin-endoperoxide synthase 2) rsc.org. Further research should focus on validating these predicted targets through in vitro and in vivo experiments to confirm the binding affinity and functional consequences of this compound interaction. Understanding these specific interactions at the molecular level will provide a clearer picture of how this compound exerts its biological effects and can inform the development of targeted therapies.

Strategies for Optimizing Preclinical Efficacy in Relevant Disease Models